

Camizestrant selective estrogen receptor degrader SERD

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Compound Focus: Camizestrant

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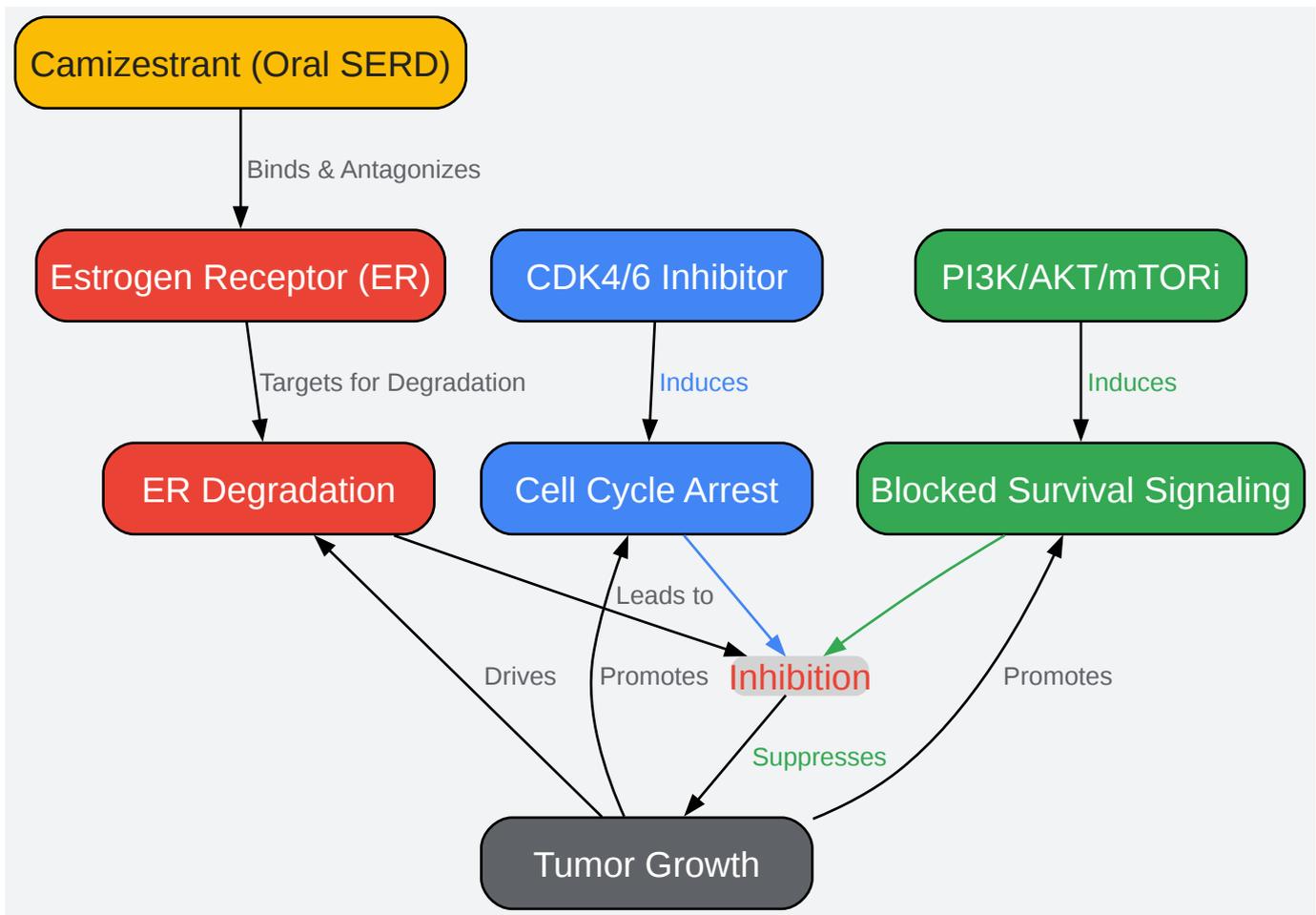
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Mechanism of Action and Preclinical Profile

Camizestrant is designed to overcome the limitations of prior endocrine therapies. Its robust preclinical profile underscores its potential as a backbone for ER-positive breast cancer treatment.

- **Complete ER Antagonism:** As a **pure antagonist**, **camizestrant** lacks the tissue-specific agonistic effects associated with older therapies like tamoxifen (a SERM). It effectively inhibits ER signaling even in the presence of constitutively active **ESR1 mutations**, a common resistance mechanism to aromatase inhibitors [1].
- **Superior ER Degradation:** Preclinical studies demonstrate that **camizestrant** induces **robust and selective ER degradation**, leading to significant antiproliferative activity in both *ESR1* wild-type and mutant breast cancer models. It has also shown antitumor activity in models resistant to fulvestrant [1].
- **Synergistic Combinations:** Research indicates that **camizestrant's** antitumor activity is enhanced in combination with **CDK4/6 inhibitors** (e.g., palbociclib, abemaciclib) and agents targeting the **PI3K/AKT/mTOR pathway** (e.g., capivasertib, alpelisib). This synergy is observed in both treatment-naive and resistant models, independent of *PIK3CA* mutation status [1].

The following diagram illustrates the core mechanism of action of **camizestrant** and its synergistic effects with combination therapies.



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***Camizestrant** degrades the estrogen receptor to suppress tumor growth, with synergistic effects when combined with CDK4/6 or PI3K/AKT/mTOR inhibitors.*

Clinical Trial Data and Key Findings

The **camizestrant** clinical development program spans from early-phase dose finding to practice-changing Phase III trials.

SERENA-1 (Phase I)

This first-in-human trial established the foundation for later studies [2].

- **Objective:** Dose escalation and expansion to determine safety, tolerability, pharmacokinetics, and preliminary efficacy of **camizestrant** monotherapy [2].
- **Methodology:** Women with ER-positive, HER2-negative advanced breast cancer refractory to therapy received **camizestrant** at doses from 25 mg to 450 mg once daily [2].
- **Key Findings:**
 - **Safety:** The safety profile was tolerable. The most common treatment-related adverse events (AEs) were visual effects (photopsia, 56%), bradycardia (44%), fatigue (26%), and nausea (15%). Most AEs were Grade 1-2, with no Grade ≥ 3 or serious AEs at doses ≤ 150 mg [2].
 - **Efficacy & Dosing:** Antitumor activity was observed across all doses in heavily pre-treated patients, including those with prior CDK4/6 inhibitor or fulvestrant exposure, and regardless of *ESR1* mutation status or visceral disease. The study established 75 mg, 150 mg, and 300 mg once daily as doses for Phase II evaluation [2].

SERENA-2 (Phase II)

This trial demonstrated superiority over the established SERD, fulvestrant [3].

- **Objective:** To compare the efficacy of **camizestrant** (75 mg and 150 mg) versus fulvestrant (500 mg) in post-menopausal patients with ER-positive advanced breast cancer previously treated with endocrine therapy [3].
- **Methodology:** A randomized, open-label, multicenter trial with a primary endpoint of investigator-assessed Progression-Free Survival (PFS) [3].
- **Key Findings:** **Camizestrant** met its primary endpoint, showing a statistically significant and clinically meaningful improvement in PFS at both 75 mg and 150 mg dose levels compared to fulvestrant. The drug was well-tolerated with a consistent safety profile [3].

SERENA-6 (Phase III)

This practice-changing trial introduced a proactive, ctDNA-guided strategy for managing resistance [4] [5] [6].

- **Objective:** To evaluate if switching to **camizestrant** + CDK4/6 inhibitor, upon detection of an emergent *ESR1* mutation via ctDNA but *before* radiological progression, improves outcomes compared to continuing with an aromatase inhibitor + CDK4/6 inhibitor [5] [6].
- **Methodology:** A global, double-blind, randomized trial. Over 3,200 patients on first-line aromatase inhibitor + CDK4/6 inhibitor were screened with serial ctDNA testing (Guardant360 CDx assay) every 2-3 months. The 315 patients who developed *ESR1* mutations were randomized to switch to

camizestrant (75 mg) or continue with their original aromatase inhibitor, while maintaining the same CDK4/6 inhibitor [5] [6] [7].

- **Key Findings:** The results below highlight a significant clinical advance.

Outcome Measure	Camizestrant + CDK4/6i	Aromatase Inhibitor + CDK4/6i	Hazard Ratio (HR)	P-value
Median PFS (Primary Endpoint)	16.0 months	9.2 months	0.44 (95% CI: 0.31-0.60)	p < 0.00001 [6]
24-Month PFS Rate	29.7%	5.4%	-	- [5]
Time to Deterioration (Quality of Life)	23.0 months	6.4 months	0.53 (95% CI: 0.33-0.82)	nominal p < 0.001 [6]
PFS2 (Interim Analysis)	-	-	0.52 (95% CI: 0.33-0.81)	p = 0.0038 [6]
Grade ≥3 Adverse Events	60.0%	45.8%	-	- [5] [6]
Most Common Grade ≥3 AE (Neutropenia)	54.8%	44.5%	-	- [5]
Treatment Discontinuation due to AEs	1.3%	1.9%	-	- [5]

Experimental Protocols from Key Studies

For research and development professionals, the methodologies from pivotal studies are detailed below.

Preclinical Combination Studies (from PMC) [1]

- **Purpose:** To evaluate the antitumor efficacy of **camizestrant** combined with CDK4/6 or PI3K/AKT/mTOR inhibitors in ER+ breast cancer models, including those with acquired resistance.

- **Cell Proliferation Assay:** ER+ breast cancer cell lines were used. **Sytox Green live/dead cell count** was employed to measure **camizestrant**'s ability to inhibit proliferation *in vitro*. Cells were treated in phenol red-free RPMI-1640 medium containing charcoal-stripped FBS.
- **In Vivo PDX Models:** Patient-derived xenograft models of ESR1 wild-type and mutant breast cancer were established in mice. Mice were treated with **camizestrant** as a monotherapy or in combination with palbociclib, abemaciclib, alpelisib, or capivasertib. Tumor volume was measured regularly to assess antitumor activity.
- **Gene Expression Analysis (RNA-seq):** MCF7 and CAMA-1 cells or snap-frozen PDX tissue samples were treated with **camizestrant**, fulvestrant, or control for 24 hours. RNA was extracted, and libraries were sequenced on Illumina platforms. Quality control and differential gene expression analysis were performed using tools like **FastQC, Qualimap, Salmon, and DESeq2**.

SERENA-6 Trial Design (Phase III) [5] [6] [7]

- **Patient Population:** Adults with HR-positive, HER2-negative advanced breast cancer, clinically stable after ≥ 6 months of first-line aromatase inhibitor + CDK4/6 inhibitor.
- **ctDNA Monitoring & Randomization:** Plasma was collected for **ctDNA analysis (Guardant360 CDx assay)** every 8-12 weeks during routine tumor scan visits. Upon confirmation of an emergent *ESR1* mutation without radiographic progression, patients were randomized 1:1.
- **Intervention:** Double-blind treatment with either **camizestrant 75 mg orally once daily** or continued aromatase inhibitor, both with the same CDK4/6 inhibitor.
- **Stratification Factors:** Site of metastasis (visceral vs. non-visceral), time from initiation of first-line therapy to randomization (< 18 vs. ≥ 18 months), and type of CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib).
- **Key Assessments:**
 - **Efficacy:** Tumor assessments via CT/MRI every 8 weeks for 18 months, then every 12 weeks. Primary endpoint was **Investigator-assessed PFS (RECIST v1.1)**.
 - **Patient-Reported Outcomes:** Quality of life was measured using the **EORTC QLQ-C30 questionnaire** at baseline and throughout treatment.

Future Directions and Conclusion

The development of **camizestrant** is ongoing, with research exploring its potential in broader and earlier treatment settings.

- **Earlier Lines of Therapy:** The **SERENA-4 trial** is evaluating **camizestrant** in combination with palbociclib versus an aromatase inhibitor with palbociclib from the start of first-line treatment,

regardless of *ESR1* mutation status. This could potentially simplify treatment by removing the need for initial monitoring [8].

- **Adjuvant Setting:** The **CAMBRIA-1 and CAMBRIA-2 trials** are investigating **camizestrant** in the early-stage, post-surgical setting, aiming to prevent recurrence [4] [8].
- **Overall Survival:** Data for overall survival from the SERENA-6 trial are still immature and require further follow-up [4] [6] [8].

In conclusion, **camizestrant** represents a significant innovation in the treatment of ER-positive breast cancer. Its strong preclinical profile, proven efficacy in later-line settings, and the groundbreaking results of the SERENA-6 trial position it as a potential new standard of care. Its development underscores a strategic shift towards proactive, biomarker-driven management of treatment resistance.

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